2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it of interest for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluorophenyl groups. Common reagents used in these reactions include ethylating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its unique chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE include other pyrimidine derivatives with similar functional groups. Examples include:
- 2-[4-ETHYL-2-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
- 2-[4-ETHYL-2-(3-BROMOPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-BROMO-4-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C21H19F2N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19F2N3O2/c1-3-16-11-20(28)26(21(25-16)14-5-4-6-15(22)9-14)12-19(27)24-17-8-7-13(2)18(23)10-17/h4-11H,3,12H2,1-2H3,(H,24,27) |
InChI Key |
ZESBEWVISLZAEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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